molecular formula C20H18FN3O2 B6643353 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Cat. No. B6643353
M. Wt: 351.4 g/mol
InChI Key: YNMSMJOHQZMPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, also known as FPE, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FPE is a small molecule that belongs to the class of indole derivatives and has a unique chemical structure that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is not fully understood, but it is believed to act through multiple pathways. 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and angiogenesis. 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has also been reported to modulate the activity of neurotransmitter systems such as serotonin and dopamine, which are implicated in psychiatric disorders.
Biochemical and Physiological Effects:
1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been demonstrated to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and inhibiting the activity of MMPs. In animal models of neurological disorders, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been reported to reduce oxidative stress and inflammation, improve cognitive function, and increase neuronal survival. In animal models of psychiatric disorders, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been shown to reduce anxiety-like behavior and exhibit antidepressant-like effects.

Advantages and Limitations for Lab Experiments

1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic applications in various diseases. However, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione also has some limitations, including its limited solubility in water and low bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione in vivo to determine its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione and its potential therapeutic applications in various diseases. Finally, the development of 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione analogs with improved solubility and bioavailability may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione involves the reaction of 5-fluoroindole-3-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired compound. The yield and purity of the synthesized 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can be optimized by using different reaction conditions.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatric disorders, 1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione has been reported to have anxiolytic and antidepressant-like effects by modulating neurotransmitter systems.

properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-6-7-18-16(12-14)17(13-22-18)19(25)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13,22H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMSMJOHQZMPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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